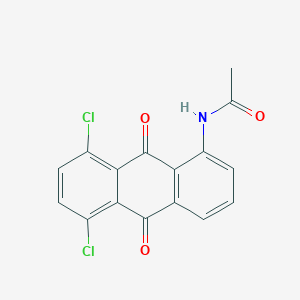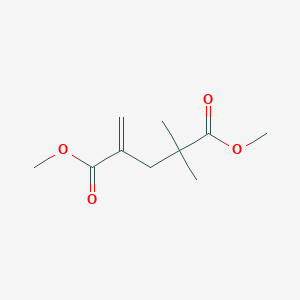
(1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl typically involves the reaction of 1,2-dihydroacenaphthylene with dimethylchlorosilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The product is typically purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
(1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different organosilicon species.
Substitution: The silicon atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized organosilicon compounds.
科学的研究の応用
Chemistry
In chemistry, (1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study silicon’s role in biological systems. Its interactions with biomolecules can provide insights into silicon’s biological functions and potential therapeutic applications.
Medicine
The compound’s potential medicinal applications include its use as a building block for drug development. Its unique properties may lead to the discovery of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as silicone-based polymers and coatings. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of (1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl involves its interaction with specific molecular targets. The silicon atom in the compound can form bonds with various functional groups, leading to the formation of new chemical species. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different environments.
類似化合物との比較
Similar Compounds
- 1,2-Dihydroacenaphthylen-1-yl acetate
- 1,2-Dihydroacenaphthylen-1-ol
- Acenaphthoquinone
Uniqueness
Compared to similar compounds, (1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl stands out due to its unique silicon-carbon bond. This bond imparts distinct chemical and physical properties, making the compound more versatile in various applications. Its ability to undergo a wide range of chemical reactions further enhances its utility in scientific research and industrial processes.
特性
CAS番号 |
71582-74-6 |
|---|---|
分子式 |
C14H15Si |
分子量 |
211.35 g/mol |
InChI |
InChI=1S/C14H15Si/c1-15(2)13-9-11-7-3-5-10-6-4-8-12(13)14(10)11/h3-8,13H,9H2,1-2H3 |
InChIキー |
JNYPYIGTNINDGQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)C1CC2=CC=CC3=C2C1=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)





![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)
![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)

![({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14471107.png)
